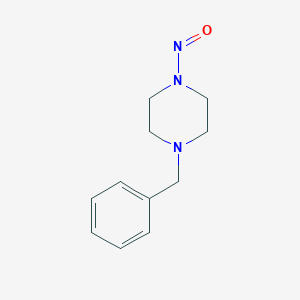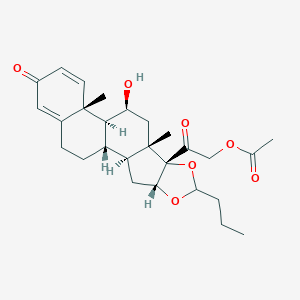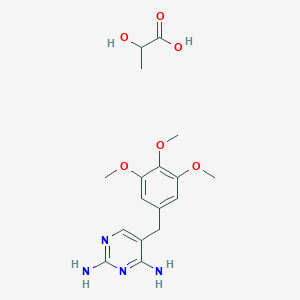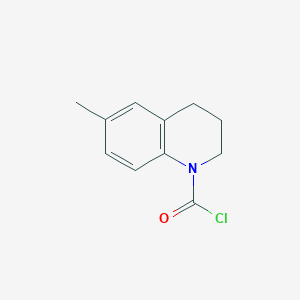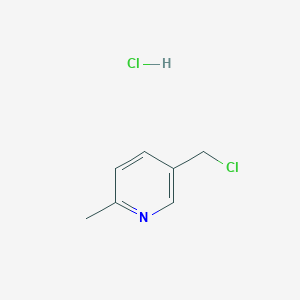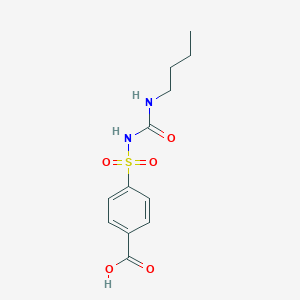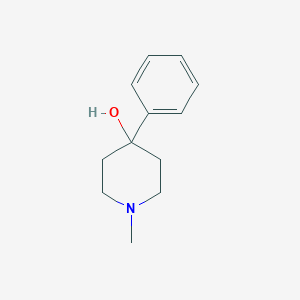
1-Metil-4-fenilpiperidin-4-ol
Descripción general
Descripción
1-Methyl-4-phenylpiperidin-4-ol is a chemical compound with the molecular formula C12H17NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its significance in various chemical and pharmaceutical applications due to its unique structure and properties.
Aplicaciones Científicas De Investigación
1-Methyl-4-phenylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in neurochemistry.
Medicine: It serves as a precursor in the synthesis of analgesics and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in chemical processes.
Mecanismo De Acción
Target of Action
1-Methyl-4-phenylpiperidin-4-ol, also known as Desmethylprodine, is primarily targeted at the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential co-receptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, which is crucial for HIV-1 entry into cells . The interaction is believed to involve a strong salt-bridge interaction anchored by a basic nitrogen atom present in the compound . This interaction can potentially block the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The primary biochemical pathway affected by 1-Methyl-4-phenylpiperidin-4-ol is the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound’s solubility in chloroform, dichloromethane, and ethyl acetate suggests that it may have good bioavailability .
Result of Action
The primary result of the action of 1-Methyl-4-phenylpiperidin-4-ol is the prevention of HIV-1 entry into cells . This can potentially slow the progression of the infection and improve the response to treatment .
Action Environment
The action of 1-Methyl-4-phenylpiperidin-4-ol is likely influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and efficacy . .
Análisis Bioquímico
Biochemical Properties
1-Methyl-4-phenylpiperidin-4-ol has a molecular weight of 191.27 and a predicted density of 1.079±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, and Ethyl Acetate As an intermediate of Meperidine, it may interact with various enzymes, proteins, and other biomolecules during the synthesis of Meperidine .
Cellular Effects
Piperidin-4-ol derivatives, which include 1-Methyl-4-phenylpiperidin-4-ol, have been evaluated for potential treatment of HIV . These compounds showed antagonistic activities against CCR5, a coreceptor for HIV-1 entry .
Molecular Mechanism
The exact molecular mechanism of 1-Methyl-4-phenylpiperidin-4-ol is not well-understood due to limited research. As a derivative of piperidin-4-ol, it may share similar mechanisms with other piperidin-4-ol compounds. For instance, some piperidin-4-ol derivatives have been found to exhibit CCR5 antagonistic activities, suggesting that they may exert their effects through interactions with the CCR5 receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 1-methyl-4-phenylpiperidin-4-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an organic solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of 1-methyl-4-phenylpiperidin-4-ol often involves catalytic hydrogenation of the corresponding ketone using palladium or platinum catalysts. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpiperidin-4-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can convert it into 1-methyl-4-phenylpiperidine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 1-Methyl-4-phenylpiperidin-4-one.
Reduction: 1-Methyl-4-phenylpiperidine.
Substitution: Various substituted derivatives depending on the reagent used.
Comparación Con Compuestos Similares
1-Methyl-4-phenylpiperidine: Lacks the hydroxyl group, resulting in different chemical and biological properties.
1-Methyl-4-phenylpiperidin-4-one: The ketone form, which is a precursor in the synthesis of 1-methyl-4-phenylpiperidin-4-ol.
Uniqueness: 1-Methyl-4-phenylpiperidin-4-ol is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
1-methyl-4-phenylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13-9-7-12(14,8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMCZMQYJIRKRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197993 | |
| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4972-68-3 | |
| Record name | 1-Methyl-4-phenyl-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4972-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004972683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-phenylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-4-phenyl-4-piperidinol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DB9LV2UXW2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




